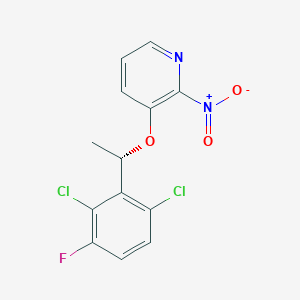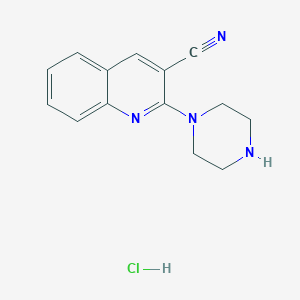
2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride
Overview
Description
2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride is a chemical compound with the CAS Number: 1333258-10-8 and Linear Formula: C14H15ClN4 . It has a Molecular Weight of 274.75 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H14N4.ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;/h1-4,9,16H,5-8H2;1H and the InChI key is MVDQSCZHYGBJOP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 274.75 .Scientific Research Applications
Hypoxic-Cytotoxic Agents
Research on quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which share structural features with 2-(Piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride, highlighted their potential as hypoxic-cytotoxic agents. Piperazine derivatives, specifically, showed significant potency, indicating their potential in the development of treatments targeting hypoxic tumor cells (Ortega et al., 2000).
Estrogen Receptor Binding and Antiproliferative Activity
A study synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their cytotoxic activities against human breast cancer cell lines and kidney cells. Compounds showed better anti-proliferative activities than the drug curcumin, indicating the potential of piperazine-quinoline compounds in cancer therapy (Parveen et al., 2017).
Fluorescent Probes for DNA Detection
Benzimidazo[1,2-a]quinolines substituted with piperazine were synthesized and characterized for their potential as DNA-specific fluorescent probes. These compounds showed significantly enhanced fluorescence emission intensity, suggesting their application in bioanalytical chemistry for DNA detection (Perin et al., 2011).
Convenient Synthesis and Bioactive Compound Development
A convenient synthesis method for piperazine substituted quinolones was developed, creating bioactive compounds that could serve as intermediates for further pharmaceutical development. This research underscores the synthetic versatility and potential of piperazine-quinoline compounds in medicinal chemistry (Fathalla & Pazdera, 2017).
Antibacterial Activity
The synthesis and evaluation of Terazosin hydrochloride drug derivatives, including structures akin to this compound, for antibacterial activity revealed promising results against various bacteria, highlighting the antimicrobial potential of these compounds (Kumar et al., 2021).
Serotonin Receptor Antagonists
Synthesis of novel piperazinyl naphthyridine carbonitriles by microwave irradiation indicated their potential as serotonin 5-HT3 receptor antagonists. This suggests applications in the development of therapies for conditions modulated by serotonin receptors (Mahesh et al., 2004).
properties
IUPAC Name |
2-piperazin-1-ylquinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4.ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;/h1-4,9,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDQSCZHYGBJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





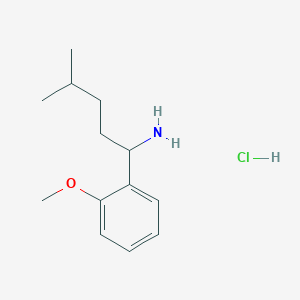
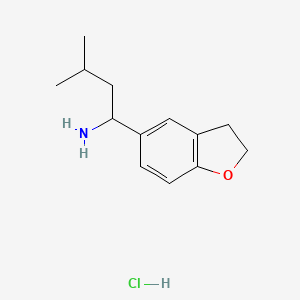



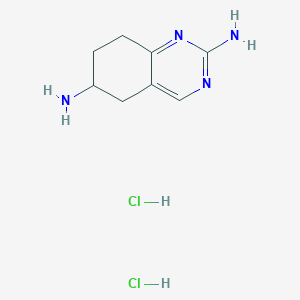
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)

